![molecular formula C17H21N5O2S2 B13373589 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373589.png)
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the thiadiazole moiety. Key steps may involve cyclization reactions under controlled conditions, using reagents such as hydrazine derivatives and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography would be essential to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism by which 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of proteins, potentially inhibiting their function or altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Triazolothiadiazoles: Other compounds in this class share similar structural features and biological activities.
Piperidine derivatives: Compounds containing the piperidine ring often exhibit similar pharmacological properties.
Uniqueness
What sets 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C17H21N5O2S2 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3-(1-methylsulfonylpiperidin-4-yl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O2S2/c1-26(23,24)21-11-9-14(10-12-21)16-18-19-17-22(16)20-15(25-17)8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |
Clave InChI |
VUSDZDXXGMQEDP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B13373511.png)
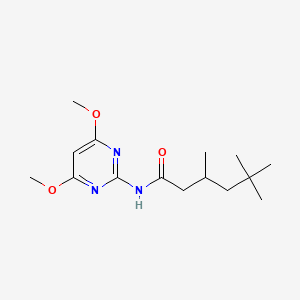
![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)

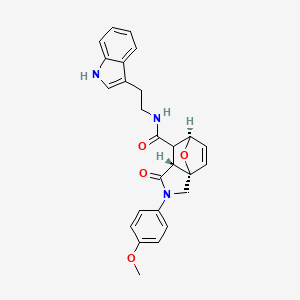
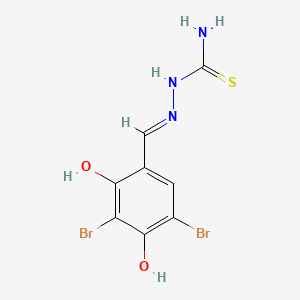
![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)
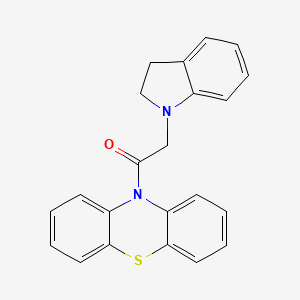
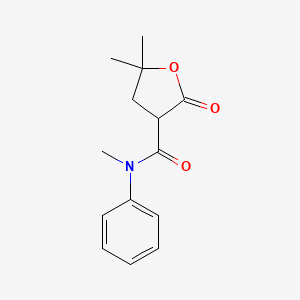
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]isoleucine](/img/structure/B13373575.png)
![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373584.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373588.png)
![3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373593.png)
